- Size-Induced Inversion of Selectivity in the Acylation of 1,2-Diols, Chemistry - A European Journal, 2021, 27(72), 18084-18092
Cas no 947-65-9 (Methyl 2-hydroxy-1-naphthoate)
Methyl 2-hydroxy-1-naphthoate Proprietà chimiche e fisiche
Nomi e identificatori
-
- Methyl 2-hydroxy-1-naphthoate
- 2-Hydroxy-1-naphthoic acid methyl ester
- methyl 2-hydroxynaphthalene-1-carboxylate
- Methyl-2-hydroxy-1-naphthalene carboxylate
- Methyl 2-hydroxynaphthalenecarboxylate
- 1-Naphthoic acid, 2-hydroxy-, methyl ester (6CI, 7CI, 8CI)
- 2-Hydroxy-1-carbomethoxynaphthalene
- 2-Hydroxynaphthalene-1-carboxylic acid methyl ester
- Methyl 2-hydroxy-1-naphthalenecarboxylate
- DTXSID80344651
- Q63409393
- 1-Naphthalenecarboxylic acid, 2-hydroxy-, methyl ester
- 2-Hydroxy-naphthoic acid, methyl ester
- AC-24990
- CS-0097856
- AKOS002945292
- AS-7015
- 947-65-9
- Oprea1_467520
- SY021463
- 2-hydroxy-naphthalene-1-carboxylic acid methyl ester
- Methyl 2-hydroxy-1-naphthoate #
- SCHEMBL1638703
- DB-057529
- MFCD00454146
-
- MDL: MFCD00454146
- Inchi: 1S/C12H10O3/c1-15-12(14)11-9-5-3-2-4-8(9)6-7-10(11)13/h2-7,13H,1H3
- Chiave InChI: LEENMPKUUNPLHM-UHFFFAOYSA-N
- Sorrisi: O=C(C1C2C(=CC=CC=2)C=CC=1O)OC
Proprietà calcolate
- Massa esatta: 202.06300
- Massa monoisotopica: 202.062994
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 15
- Conta legami ruotabili: 2
- Complessità: 239
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 46.5
- Carica superficiale: 0
- Conta Tautomer: 4
- XLogP3: 3.2
Proprietà sperimentali
- Colore/forma: Non determinato
- Densità: 1.264±0.06 g/cm3 (20 ºC 760 Torr),
- Punto di fusione: 80 ºC
- Punto di ebollizione: 330.5℃/760mmHg
- Punto di infiammabilità: 142.5°C
- Indice di rifrazione: 1.642
- Solubilità: Molto leggermente solubile (0,12 g/l) (25°C),
- PSA: 46.53000
- LogP: 2.33200
- Solubilità: Non determinato
Methyl 2-hydroxy-1-naphthoate Informazioni sulla sicurezza
- Codice categoria di pericolo: 36/37/38
- Istruzioni di sicurezza: S26; S36/37/39
- Frasi di rischio:R36/37/38
Methyl 2-hydroxy-1-naphthoate Dati doganali
- CODICE SA:2918290000
- Dati doganali:
Codice doganale cinese:
2918290000Panoramica:
2918290000 Altri acidi carbossilici e anidridi contenenti gruppi fenolici ma non altri gruppi ossigeni\alogenuri acilici\perossidi e perossiacidi e loro derivati. Condizioni regolamentari: AB (modulo di sdoganamento per le merci in entrata, modulo di sdoganamento per le merci in uscita). IVA:17,0%.Tasso di rimborso fiscale:9,0%.Tariffa MFN:6,5%.Tariffa generale:30,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per
Condizioni regolamentari:
A. Modulo di sdoganamento per le merci in entrata
B. Modulo di sdoganamento per le merci in uscitaCategoria ispezione e quarantena:
R. Vigilanza sanitaria e ispezione degli alimenti importati
S. Vigilanza sanitaria e ispezione degli alimenti esportatiRiassunto:
SA: 2918290000 altri acidi carbossilici con funzione fenolica ma senza altra funzione di ossigeno, loro anidridi, alogenuri, perossidi, perossiacidi e loro derivati Tasso di sconto fiscale: 9,0% Condizioni di supervisione: AB (certificato di ispezione per le merci verso l'interno, certificato di ispezione per le merci verso l'esterno) IVA: 17,0% Tariffa MFN: 6,5% Tariffa generale: 30,0%
Methyl 2-hydroxy-1-naphthoate Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VF941-1g |
Methyl 2-hydroxy-1-naphthoate |
947-65-9 | 95+% | 1g |
236.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VF941-5g |
Methyl 2-hydroxy-1-naphthoate |
947-65-9 | 95+% | 5g |
988.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VF941-200mg |
Methyl 2-hydroxy-1-naphthoate |
947-65-9 | 95+% | 200mg |
84.0CNY | 2021-07-14 | |
| Alichem | A219003319-250mg |
Methyl 2-naphthol-1-carboxylate |
947-65-9 | 98% | 250mg |
$673.20 | 2023-08-31 | |
| Alichem | A219003319-500mg |
Methyl 2-naphthol-1-carboxylate |
947-65-9 | 98% | 500mg |
$931.00 | 2023-08-31 | |
| Alichem | A219003319-1g |
Methyl 2-naphthol-1-carboxylate |
947-65-9 | 98% | 1g |
$1853.50 | 2023-08-31 | |
| Apollo Scientific | OR16006-5g |
Methyl 2-hydroxynaphthalene-1-carboxylate |
947-65-9 | 98% | 5g |
£81.00 | 2025-02-19 | |
| Apollo Scientific | OR16006-25g |
Methyl 2-hydroxynaphthalene-1-carboxylate |
947-65-9 | 98% | 25g |
£389.00 | 2025-02-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M71820-5g |
Methyl 2-hydroxy-1-naphthoate |
947-65-9 | 95% | 5g |
¥477.0 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M71820-25g |
Methyl 2-hydroxy-1-naphthoate |
947-65-9 | 95% | 25g |
¥1474.0 | 2024-07-19 |
Methyl 2-hydroxy-1-naphthoate Metodo di produzione
Metodo di produzione 1
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
Metodo di produzione 2
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
- Size-Driven Inversion of Selectivity in Esterification Reactions: Secondary Beat Primary Alcohols, Journal of Organic Chemistry, 2021, 86(4), 3456-3489
Metodo di produzione 3
- The naphth[1,2-d]isoxazolium cation reactions with nucleophilic species, Journal of the Indian Chemical Society, 1987, 64(8), 483-5
Metodo di produzione 4
1.2 Reagents: Water ; rt
- Visible Light-Promoted Photocatalytic C-5 Carboxylation of 8-Aminoquinoline Amides and Sulfonamides via a Single Electron Transfer Pathway, Journal of Organic Chemistry, 2019, 84(16), 9869-9896
Metodo di produzione 5
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
- Asymmetric Alkynylation of β-Ketoesters and Naphthols Promoted by New Chiral Biphenylic Iodanes, Chemistry - A European Journal, 2017, 23(54), 13309-13313
Metodo di produzione 6
1.2 Reagents: Water ; rt
- Design and synthesis of a series of L-trans-4-substituted prolines as selective antagonists for the ionotropic glutamate receptors including functional and X-ray crystallographic studies of new subtype selective kainic acid receptor subtype 1 (Gluk1) antagonist (2S,4R)-4-(2-carboxyphenoxy)pyrrolidine-2-carboxylic acid, Journal of Medicinal Chemistry, 2017, 60(1), 441-457
Metodo di produzione 7
- Iron(III)-BPsalan Complex Catalyzed Highly Enantioselective Dearomative Chlorination of 2-Hydroxy-1-naphthoates, Asian Journal of Organic Chemistry, 2021, 10(3), 674-678
Metodo di produzione 8
1.2 Solvents: Benzene
- Synthesis of 2-hydroxy-1-naphthoic acid derivatives by oxidative cyclization of esters of 5-aryl-3-oxopentanoic acid by manganese(III) and cerium(IV) salts, Synthesis, 1990, (2), 142-4
Metodo di produzione 9
- Synthesis and structure-activity relationship of (1-halo-2-naphthyl) carbamate-based inhibitors of KIAA1363 (NCEH1/AADACL1), Bioorganic & Medicinal Chemistry Letters, 2012, 22(17), 5748-5751
Metodo di produzione 10
Metodo di produzione 11
Metodo di produzione 12
Metodo di produzione 13
- Synthesis of 3-methoxy-2-(1,3,4-oxadiazolyl,1,3,4-thiadiazolyl and 1,2,4-triazolyl)naphtho[2,1-b]furans of biological interest, Journal of Chemical and Pharmaceutical Research, 2012, 4(5), 2643-2648
Metodo di produzione 14
1.2 Solvents: Tetrahydrofuran
1.3 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 30 min, rt; 30 min, rt
- Direct synthesis of esters and amides from unprotected hydroxyaromatic and -aliphatic carboxylic acids, Journal of Organic Chemistry, 2006, 71(9), 3364-3374
Metodo di produzione 15
1.2 Solvents: Tetrahydrofuran
- Chemoselective protection of carboxylic acid as methyl ester: a practical alternative to diazomethane protocol, Journal of Organic Chemistry, 1999, 64(21), 8014-8017
Metodo di produzione 16
Metodo di produzione 17
Metodo di produzione 18
- Preparation of HIV protease inhibitors, World Intellectual Property Organization, , ,
Metodo di produzione 19
- Preparation of (hydroxyalkyl)arylamides as HIV protease inhibitors, World Intellectual Property Organization, , ,
Metodo di produzione 20
- Aromatic hydroxycarboxylic acid alkyl esters, Federal Republic of Germany, , ,
Methyl 2-hydroxy-1-naphthoate Raw materials
- Borate(1-),tetrafluoro-
- 2-Hydroxy-1-naphthoic acid
- Benzenepentanoic acid, b-oxo-, methyl ester
- naphthalen-2-ol
Methyl 2-hydroxy-1-naphthoate Preparation Products
Methyl 2-hydroxy-1-naphthoate Fornitori
Methyl 2-hydroxy-1-naphthoate Letteratura correlata
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2. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
-
M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
-
Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
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